N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPA is a small molecule that is able to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mechanism of Action
N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide works by binding to a specific site on the protein it targets, inhibiting its activity. This site is located in the active site of the protein, where it normally binds to other molecules and carries out its biological function. By binding to this site, N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide prevents the protein from carrying out its function, allowing researchers to study the effects of its inhibition.
Biochemical and Physiological Effects:
The inhibition of the protein targeted by N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. For example, it can lead to cell cycle arrest, apoptosis, and DNA damage. These effects can be studied in various cell types and animal models, providing insight into the role of this protein in different biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its selectivity for the protein it targets. This allows researchers to specifically inhibit the activity of this protein, without affecting other proteins or biological processes. However, there are also limitations to the use of N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are many potential future directions for research on N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide and its target protein. For example, researchers may investigate the role of this protein in different diseases, such as cancer or neurodegenerative disorders. They may also explore the potential for developing new therapies that target this protein, based on the insights gained from studying its inhibition with N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Additionally, new methods for synthesizing N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide and related compounds may be developed to improve their effectiveness and reduce potential toxicity.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been used extensively in scientific research as a tool for studying the role of the protein it targets. This protein is involved in various biological processes, including cell division, apoptosis, and DNA repair. By selectively inhibiting the activity of this protein, researchers are able to study its role in these processes and potentially develop new therapies for diseases that involve dysregulation of this protein.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-15-19(9-6-10-20(15)24(26)27)22-21(25)16-11-13-17(14-12-16)23(2)30(28,29)18-7-4-3-5-8-18/h3-14H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOUQGKBRMPFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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